4-[(2,6-Dichlorobenzyl)oxy]-3-methoxybenzoyl chloride
CAS No.: 1160250-88-3
Cat. No.: VC2822489
Molecular Formula: C15H11Cl3O3
Molecular Weight: 345.6 g/mol
* For research use only. Not for human or veterinary use.
![4-[(2,6-Dichlorobenzyl)oxy]-3-methoxybenzoyl chloride - 1160250-88-3](/images/structure/VC2822489.png)
Specification
CAS No. | 1160250-88-3 |
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Molecular Formula | C15H11Cl3O3 |
Molecular Weight | 345.6 g/mol |
IUPAC Name | 4-[(2,6-dichlorophenyl)methoxy]-3-methoxybenzoyl chloride |
Standard InChI | InChI=1S/C15H11Cl3O3/c1-20-14-7-9(15(18)19)5-6-13(14)21-8-10-11(16)3-2-4-12(10)17/h2-7H,8H2,1H3 |
Standard InChI Key | HQVLVVDVIDIXOP-UHFFFAOYSA-N |
SMILES | COC1=C(C=CC(=C1)C(=O)Cl)OCC2=C(C=CC=C2Cl)Cl |
Canonical SMILES | COC1=C(C=CC(=C1)C(=O)Cl)OCC2=C(C=CC=C2Cl)Cl |
Introduction
The compound belongs to a family of substituted benzoyl chlorides that share similar structural features but differ in substitution patterns. While the exact compound is not directly described in the provided search results, structurally related compounds such as 2-[(2,6-Dichlorobenzyl)oxy]-3-methoxybenzoyl chloride and 4-[(3,4-Dichlorobenzyl)oxy]-3-methoxybenzoyl chloride provide valuable reference points for understanding its properties .
The molecular formula of 4-[(2,6-Dichlorobenzyl)oxy]-3-methoxybenzoyl chloride would be C15H11Cl3O3, with a molecular weight approximately 345.6 g/mol, similar to its structural isomers . The compound features three chlorine atoms: one as part of the acyl chloride moiety and two attached to the benzyl group at positions 2 and 6.
Physical and Chemical Properties
Based on the properties of analogous compounds, 4-[(2,6-Dichlorobenzyl)oxy]-3-methoxybenzoyl chloride would likely exhibit the following physical and chemical characteristics:
Physical Properties
The compound would most likely exist as a crystalline solid at room temperature. Its estimated lipophilicity (LogP) would be approximately 4.78, indicating poor water solubility but good solubility in organic solvents . The compound would have a polar surface area of approximately 36 Ų, which is relatively low and suggests potential membrane permeability .
Structural Features and Functional Groups
The compound contains several key functional groups that contribute to its chemical behavior:
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Acyl chloride group: Highly reactive toward nucleophilic substitution
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Ether linkage: Provides conformational flexibility and hydrogen bond accepting capacity
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Methoxy group: Electron-donating, affecting the electronic distribution in the aromatic ring
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Dichlorobenzyl moiety: The chlorine atoms at positions 2 and 6 create steric hindrance and affect electronic properties
Physical Data Table
Synthetic Routes and Preparation Methods
General Synthetic Approach
The synthesis of 4-[(2,6-Dichlorobenzyl)oxy]-3-methoxybenzoyl chloride would likely involve a multi-step process similar to those used for related compounds. Based on synthetic routes for analogous structures, the following pathway can be proposed:
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Starting with 4-hydroxy-3-methoxybenzoic acid (vanillic acid) or a suitable derivative
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Etherification with 2,6-dichlorobenzyl chloride in the presence of a base such as potassium carbonate
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Conversion of the carboxylic acid to an acyl chloride using thionyl chloride or oxalyl chloride
This general approach is supported by information on the synthesis of similar compounds like 2-[(4-Bromobenzyl)oxy]-3-methoxybenzoyl chloride, which involves the reaction of 2-hydroxy-3-methoxybenzoic acid with a halogenated benzyl chloride followed by acyl chloride formation.
Reaction Conditions
The optimal reaction conditions for these transformations would likely include:
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Etherification: Base (K2CO3, Cs2CO3), polar aprotic solvent (DMF, acetone), moderate to high temperature (50-80°C), 12-24 hours
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Acyl chloride formation: Thionyl chloride (excess), catalytic DMF, reflux conditions, inert atmosphere, 2-4 hours
Purification Methods
Purification of the final product would typically involve:
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Recrystallization from appropriate solvents (e.g., hexane/ethyl acetate)
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Column chromatography if necessary
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Careful handling under moisture-free conditions to prevent hydrolysis of the acyl chloride
Chemical Reactivity Profile
Key Reaction Types
The reactivity of 4-[(2,6-Dichlorobenzyl)oxy]-3-methoxybenzoyl chloride would be dominated by the acyl chloride group, which is highly reactive toward nucleophiles. Based on the behavior of structurally similar compounds, the following reaction types would be characteristic:
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Nucleophilic substitution reactions at the acyl chloride:
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With alcohols to form esters
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With amines to form amides
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With thiols to form thioesters
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Hydrolysis:
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Reaction with water to form the corresponding carboxylic acid
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Generally occurs rapidly under ambient conditions unless precautions are taken
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Reduction reactions:
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Using reducing agents like lithium aluminum hydride to form alcohols
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Selective reduction with sodium borohydride under controlled conditions
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Reactions involving the ether linkage:
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Potential cleavage under strong acidic conditions
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Stability under basic conditions
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Reactivity Influencing Factors
The specific substitution pattern in 4-[(2,6-Dichlorobenzyl)oxy]-3-methoxybenzoyl chloride would influence its reactivity in several ways:
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The 2,6-dichloro substitution creates steric hindrance around the benzylic carbon, potentially affecting the reactivity of the ether linkage
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The methoxy group at position 3 provides electron density to the aromatic ring, influencing the electronic distribution
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The position of the benzyloxy group at C-4 (para to the acyl chloride) would affect the electronic properties of the benzoyl moiety differently than in isomers with substitution at C-2 (ortho position)
Applications in Organic Synthesis
As a Synthetic Intermediate
4-[(2,6-Dichlorobenzyl)oxy]-3-methoxybenzoyl chloride would serve as a valuable intermediate in organic synthesis, particularly for the preparation of:
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Complex pharmaceutical compounds
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Specialty chemicals with specific functional requirements
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Modified natural products
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Research compounds for structure-activity relationship studies
The compound's utility stems from its ability to introduce both the substituted benzyloxy moiety and the reactive acyl group in a single molecular entity.
Industrial Relevance
In industrial settings, this compound might be produced using similar synthetic routes but with:
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Automated reaction systems
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Continuous flow processes for larger scale production
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Careful monitoring of reaction parameters to ensure consistent quality
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Specialized handling procedures due to the moisture sensitivity of the acyl chloride
Structure-Activity Relationships
Comparison with Structural Analogs
The specific structural features of 4-[(2,6-Dichlorobenzyl)oxy]-3-methoxybenzoyl chloride can be compared with its isomers and related compounds to understand structure-activity relationships:
Electronic and Steric Effects
The 2,6-dichloro substitution pattern on the benzyl group would create:
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Symmetrical electron-withdrawing effects on the benzylic carbon
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Significant steric hindrance around the ether linkage
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A distinctive three-dimensional conformation
These factors would influence the compound's reactivity, stability, and potential interactions with biological systems.
Analytical Methods for Identification and Characterization
Spectroscopic Methods
For the identification and characterization of 4-[(2,6-Dichlorobenzyl)oxy]-3-methoxybenzoyl chloride, several analytical techniques would be applicable:
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR would show characteristic signals for:
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Aromatic protons of both ring systems
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Methoxy protons (singlet, ~3.8-4.0 ppm)
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Benzylic CH₂ protons (singlet, ~5.0-5.2 ppm)
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¹³C NMR would reveal:
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Carbonyl carbon (~165-170 ppm)
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Aromatic carbons with characteristic patterns
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Methoxy carbon (~56 ppm)
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Benzylic carbon (~70 ppm)
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Infrared (IR) Spectroscopy:
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Characteristic absorption for acyl chloride C=O (~1770-1800 cm⁻¹)
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Aromatic C=C stretching (~1450-1600 cm⁻¹)
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C-O stretching (~1200-1300 cm⁻¹)
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C-Cl stretching (~750-800 cm⁻¹)
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Mass Spectrometry:
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Molecular ion peak at m/z ~346
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Characteristic fragmentation pattern including loss of Cl, loss of CO, and cleavage of the ether linkage
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Chromatographic Methods
For purity assessment and separation:
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High-Performance Liquid Chromatography (HPLC)
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Thin-Layer Chromatography (TLC)
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Gas Chromatography (GC), potentially with derivatization
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